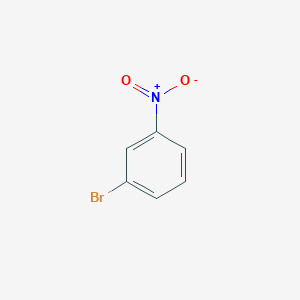

1-Bromo-3-nitrobenzene

概要

説明

1-Bromo-3-nitrobenzene (C₆H₄BrNO₂, CAS 585-79-5) is a halogenated nitroaromatic compound characterized by a bromine atom at position 1 and a nitro group at position 3 on the benzene ring. It is a yellow to tan crystalline solid with a melting point of 51–54°C, a density of 1.70 g/cm³, and a molecular weight of 202.01 g/mol . The compound is widely utilized in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, and ligands in catalytic systems. Its reactivity is influenced by the electron-withdrawing nitro group (meta-directing) and the bromine substituent (ortho/para-directing), enabling diverse cross-coupling and reduction reactions .

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-nitrobenzene can be synthesized through the bromination of nitrobenzene. One common method involves the use of dibromohydantoin in the presence of concentrated sulfuric acid. The reaction is carried out by adding nitrobenzene and concentrated sulfuric acid to a flask equipped with a stirrer, condenser, and thermometer. The mixture is cooled to below 40°C, and dibromohydantoin is added. The reaction is stirred and maintained at 50-60°C. After completion, the product is purified by recrystallization using methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination of nitrobenzene using bromine and iron powder as catalysts. The reaction is conducted at elevated temperatures (120-135°C) with continuous stirring. The product is then isolated through steam distillation and purified by recrystallization .

化学反応の分析

Types of Reactions: 1-Bromo-3-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the compound less reactive towards electrophilic aromatic substitution. the bromine atom can be substituted under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in the presence of strong bases.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Nucleophilic Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol can be used for nucleophilic substitution reactions.

Major Products:

Reduction: The reduction of this compound yields 1-Bromo-3-aminobenzene.

Nucleophilic Substitution: The substitution of the bromine atom can yield various substituted benzene derivatives depending on the nucleophile used

科学的研究の応用

Organic Synthesis

1-Bromo-3-nitrobenzene serves as an important precursor in organic synthesis. It can undergo various transformations, including:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the synthesis of diverse organic compounds.

- Electrophilic Aromatic Substitution : The nitro group enhances the electrophilicity of the aromatic ring, allowing for further substitutions.

Case Study: Synthesis of Amino Compounds

A study demonstrated the conversion of this compound into amino derivatives through nucleophilic substitution with amines. This reaction pathway is crucial for developing pharmaceutical agents.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological activity through structural modifications.

Example: Anticancer Agents

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. By altering substituents on the aromatic ring, researchers can enhance selectivity and potency against specific cancer types.

Material Science

In material science, this compound is utilized in the development of polymers and advanced materials.

Application: Conductive Polymers

The compound can be used as a monomer for synthesizing conductive polymers, which have applications in electronic devices and sensors.

Hazard Classification

| Hazard Class | Description |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

作用機序

The mechanism of action of 1-Bromo-3-nitrobenzene involves its interaction with nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The bromine atom can be replaced by nucleophiles through a two-step mechanism involving the formation of a sigma complex followed by the elimination of a leaving group .

類似化合物との比較

Comparison with Structural Isomers

1-Bromo-2-nitrobenzene (o-Bromonitrobenzene)

- Reactivity : The ortho-substitution creates steric hindrance, reducing reactivity in nucleophilic aromatic substitution (NAS) compared to the meta isomer. For example, in Pd-catalyzed coupling reactions, ortho-substituted aryl bromides often yield lower product quantities due to steric constraints .

- Applications : Less commonly used in synthesis than the meta isomer, but valuable in constructing ortho-substituted biaryl systems.

1-Bromo-4-nitrobenzene (p-Bromonitrobenzene)

- Reactivity : The para-nitro group enhances symmetry, improving crystallinity and stability. In Heck coupling reactions, para-substituted aryl bromides exhibit faster reaction times (1.5 hours) compared to the meta isomer (2.5 hours) under identical catalytic conditions .

- Physical Properties : Higher melting point (∼80°C) due to symmetrical packing in the crystal lattice, contrasting with the meta isomer’s 51–54°C .

Comparison with Halogen Variants

1-Chloro-3-nitrobenzene

- Reactivity : The chlorine atom’s smaller size and lower electronegativity compared to bromine result in slower oxidative addition in Pd-catalyzed reactions. For instance, 1-chloro-3-nitrobenzene requires higher temperatures or specialized ligands for coupling .

- Toxicity : Less toxic (QSAR toxicity value: ~0.48) than the bromo analogue (0.53), likely due to reduced bioavailability .

1-Fluoro-3-nitrobenzene

- Reactivity : The strong C–F bond makes fluoro-substituted compounds resistant to nucleophilic substitution. However, the fluorine’s inductive effect activates the ring for electrophilic substitutions.

- Applications : Primarily used in agrochemicals, where stability against hydrolysis is critical.

Comparison with Derivatives Containing Additional Substituents

1-Bromo-3-methyl-5-nitrobenzene

- Structure : A methyl group at position 5 increases steric bulk and electron density at the ring.

- Reactivity: The methyl group slightly deactivates the ring, reducing reaction rates in cross-coupling compared to the parent compound. However, it enhances solubility in non-polar solvents .

- Physical Properties : Higher molecular weight (216.03 g/mol) and lower melting point (∼45°C) due to disrupted crystal packing .

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene

- Structure : Multiple substituents introduce steric and electronic complexity.

- Reactivity : The trifunctional nature allows sequential functionalization but complicates regioselectivity. For example, the fluorine atom directs electrophiles to specific positions during substitution .

- Applications : Used in advanced material synthesis and as a building block for polyhalogenated pharmaceuticals.

Reactivity in Key Reactions

Reduction of Nitro Group

- 1-Bromo-3-nitrobenzene is selectively reduced to 3-bromoaniline with 89% yield using Ru nanocatalysts, leaving the bromine intact .

- Comparison: 1-Methyl-3-nitrobenzene achieves a higher yield (93%) under similar conditions, indicating bromine’s minor inhibitory effect on reduction .

Cross-Coupling Reactions

- Suzuki Coupling : this compound reacts with arylboronic acids to form biaryl products, but yields are moderate (∼80%) due to the nitro group’s electron-withdrawing effect .

- Buchwald-Hartwig Amination : Reacts with morpholine to form N-aryl morpholine derivatives in Pd-catalyzed reactions, critical for pharmaceutical intermediates .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Melting Point (°C) | Density (g/cm³) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 51–54 | 1.70 | 202.01 |

| 1-Bromo-4-nitrobenzene | ~80 | 1.75 | 202.01 |

| 1-Chloro-3-nitrobenzene | 44–46 | 1.57 | 157.55 |

| 1-Bromo-3-methyl-5-nitrobenzene | ~45 | 1.65 | 216.03 |

Table 2: Reaction Yields in Catalytic Processes

| Reaction | Compound | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Heck Coupling | This compound | 88 | 2.5 |

| Heck Coupling | 1-Bromo-4-nitrobenzene | 88 | 1.5 |

| Nitro Reduction (Ru Catalyst) | This compound | 89 | 4.0 |

| Nitro Reduction (Ru Catalyst) | 1-Methyl-3-nitrobenzene | 93 | 3.5 |

生物活性

1-Bromo-3-nitrobenzene, also known as m-bromonitrobenzene, is an aromatic compound with the molecular formula and a molecular weight of approximately 202.01 g/mol. This compound has garnered interest in various fields due to its biological activity, particularly in pharmacology and toxicology. The following sections will explore its synthesis, biological properties, toxicity, and potential applications.

Synthesis

This compound can be synthesized through a bromination reaction of nitrobenzene using dibromohydantoin in sulfuric acid. The method involves cooling nitrobenzene with concentrated sulfuric acid, followed by the gradual addition of dibromohydantoin while maintaining a controlled temperature. The product is then purified through recrystallization from methanol, yielding a high-purity compound suitable for further studies .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing various nitroaromatic compounds, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL for these pathogens .

Cytotoxicity and Carcinogenic Potential

This compound has been evaluated for its cytotoxic effects on human cell lines. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values reported around 30 µM. The compound's mode of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Furthermore, the International Agency for Research on Cancer (IARC) has classified certain brominated compounds, including derivatives like this compound, as possible human carcinogens based on animal studies that indicate a potential link to tumor formation .

Toxicity Profile

This compound is classified as toxic if ingested or inhaled and can cause skin irritation upon contact. Its hazard statements include:

- H301 : Toxic if swallowed.

- H311 : Toxic in contact with skin.

- H331 : Toxic if inhaled.

- H315 : Causes skin irritation.

- H319 : Causes serious eye irritation .

Study on Antibacterial Efficacy

In a controlled laboratory setting, researchers evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of E. coli. The study utilized disk diffusion methods and found that the compound exhibited significant antibacterial activity compared to common antibiotics like ampicillin .

Investigation of Cytotoxic Effects

Another study focused on the cytotoxic effects of this compound on breast cancer cells (MCF-7). The researchers treated the cells with varying concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent decrease in cell viability, supporting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 1-Bromo-3-nitrobenzene, and how do they influence its handling in laboratory settings?

- Answer: this compound (C₆H₄BrNO₂) has a molecular weight of 202.01 g/mol, a melting point of 51–54°C, and a boiling point of 256°C at 760 mmHg. Its density is 1.700 g/cm³, and it is insoluble in water . The compound is thermally unstable above 56°C, decomposing into hazardous byproducts like nitrogen oxides and hydrogen bromide . These properties necessitate storage at room temperature in well-ventilated areas, away from strong oxidizers and bases. Researchers should use explosion-proof equipment and personal protective gear (gloves, goggles) to mitigate inhalation and dermal exposure risks .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer: A typical synthesis involves bromination of nitrobenzene derivatives. For example, in cross-coupling reactions, this compound is synthesized via palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) with aryl halides under reflux conditions in solvents like DME (dimethoxyethane), yielding ~51% efficiency . Alternative methods may involve nitration of bromobenzene precursors under controlled acidic conditions, though regioselectivity must be carefully monitored .

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound in Suzuki-Miyaura cross-coupling reactions?

- Answer: Optimization requires addressing challenges such as steric hindrance from the nitro group and bromine’s leaving group efficiency. Key strategies include:

- Catalyst Selection: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhances electron-deficient aryl bromide reactivity .

- Solvent and Base: DME or THF with NaHCO₃ improves solubility and minimizes side reactions .

- Temperature Control: Reflux conditions (80–100°C) balance reaction rate and decomposition risks .

Monitoring reaction progress via TLC or GC-MS is critical to identify intermediate species and adjust parameters in real time.

Q. How should researchers resolve discrepancies in reported melting points (e.g., 51–54°C vs. 52–55°C) for this compound?

- Answer: Variations may arise from impurities or polymorphic forms. To validate:

- Purification: Recrystallize using ethanol or hexane to remove residual reactants .

- Analytical Techniques: Use differential scanning calorimetry (DSC) to measure precise phase transitions .

- Comparative Analysis: Cross-reference with high-purity commercial samples (e.g., >99% purity from Acros Organics) .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- Answer: Due to its instability above 56°C, researchers must:

- Avoid Prolonged Heating: Use short reaction times and monitor temperature rigorously .

- Ventilation: Employ fume hoods with HEPA filters to capture toxic vapors (e.g., HBr, NOₓ) .

- Emergency Measures: Maintain eyewash stations and safety showers in the lab. In case of exposure, wash skin with water for 15 minutes and seek immediate medical attention .

Q. Methodological Considerations

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons) and ¹³C NMR confirm substitution patterns .

- IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Br stretch) verify functional groups .

- Mass Spectrometry: ESI-MS or EI-MS detects molecular ion peaks at m/z 202.01 (M⁺) and fragment ions (e.g., Br⁻ loss at m/z 123) .

Q. How can researchers mitigate the compound’s environmental and toxicity risks during disposal?

- Answer:

特性

IUPAC Name |

1-bromo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIROFMBWVMWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060409 | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or tan solid; [Alfa Aesar MSDS] | |

| Record name | 3-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | 3-Bromonitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-79-5, 61878-56-6 | |

| Record name | 1-Bromo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, bromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061878566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。